N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide, also known as DM235, is a novel compound with potential therapeutic applications. It belongs to the class of piperidine carboxamide derivatives and has been the subject of extensive scientific research in recent years.
Applications De Recherche Scientifique
Skeletal Muscle Sodium Channel Blockers
Research has identified compounds structurally related to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" as potent voltage-gated skeletal muscle sodium channel blockers. These compounds, designed and synthesized as conformationally restricted analogues of tocainide, exhibit a significant increase in potency for blocking skeletal muscle sodium channels, which could have implications for the development of antimyotonic agents. Such compounds could potentially be used in the treatment of disorders characterized by muscle stiffness and spasms, furthering our understanding of muscle physiology and pharmacology (Catalano et al., 2008).
Antimicrobial Activity
Another area of application involves the synthesis and biological evaluation of compounds for antimicrobial activity. Piperazine derivatives, closely related to the chemical structure , have been synthesized and characterized, showing significant antibacterial, antifungal, and anthelmintic activities. This line of research highlights the potential of such compounds in the development of new therapeutic agents for treating infections (Khan et al., 2019).
Antitumor and Antioxidant Activities
Compounds with structural similarities to "N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide" have also been explored for their antitumor and antioxidant properties. The research focuses on synthesizing new heterocyclic compounds and evaluating their potential as therapeutic agents, showing some promising results in terms of inhibiting tumor growth and scavenging free radicals. This suggests a promising avenue for the development of novel anticancer and antioxidant therapies (Bialy & Gouda, 2011).
Soluble Epoxide Hydrolase Inhibitors
Furthermore, research into 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a pharmacological target associated with inflammatory and cardiovascular diseases, has identified compounds that show significant inhibitory activity. This demonstrates the potential utility of these compounds in the development of drugs aimed at treating diseases associated with the soluble epoxide hydrolase enzyme (Thalji et al., 2013).
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-13-6-4-8-17(15(13)3)20-19(24)16-7-5-11-23(12-16)18-10-9-14(2)21-22-18/h4,6,8-10,16H,5,7,11-12H2,1-3H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMRTLUOQQDTDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.